5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a chlorophenyl group and a carboxylic acid group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with formic acid under reflux conditions to form the triazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid exhibits unique properties due to the presence of the triazole ring. This ring structure imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity. The triazole ring also enhances the compound’s stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C9H6ClN3O2 |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-3-1-5(2-4-6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13) |
InChI Key |
AYHGBKJIRPYZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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